molecular formula C14H12N2O4 B13550009 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid

Cat. No.: B13550009
M. Wt: 272.26 g/mol
InChI Key: DIZCEJIWNYBJQP-UHFFFAOYSA-N
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Description

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a benzyloxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyridine ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.

    Carboxylation: The protected amino pyridine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, H2 gas, LiAlH4, anhydrous conditions.

    Substitution: HNO3, Cl2, Br2, appropriate solvents like acetic acid or dichloromethane.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amino compound.

    Substitution: Introduction of nitro or halogen groups on the pyridine ring.

Scientific Research Applications

6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a building block in the design of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to expose the amino group, which can then interact with active sites on enzymes or binding sites on receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 6-{[(Benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate
  • (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid

Comparison: 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to similar compounds with different heterocyclic cores. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and drug design.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H12N2O4/c17-13(18)11-7-4-8-12(15-11)16-14(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,15,16,19)

InChI Key

DIZCEJIWNYBJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)O

Origin of Product

United States

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